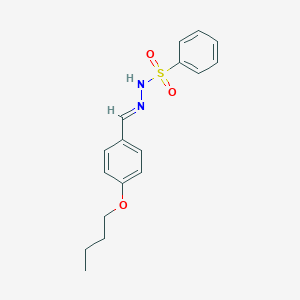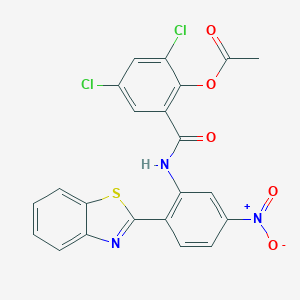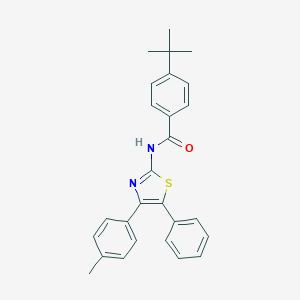
N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
“N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound. The name suggests that it contains a chromene structure (a benzopyran derivative), a carboxamide group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene core, a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring. Attached to this core would be a carboxamide group and a 2-fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the fluorine atom could influence the compound’s reactivity, as fluorine is highly electronegative .Scientific Research Applications
Crystal Structures Analysis : Research on similar compounds, like N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, has revealed that these molecules are essentially planar and exhibit specific conformations. This understanding is critical for developing applications in material science and drug design (Gomes et al., 2015).
Chemosensor Development : Coumarin fluorophore-based chemosensors have been designed for detecting ions like Cu2+ and H2PO4−. Such chemosensors are essential for environmental monitoring and medical diagnostics (Meng et al., 2018).
Kinase Inhibitors for Cancer Therapy : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, suggesting potential applications in cancer therapy (Schroeder et al., 2009).
Fluorescent Probes for Metal Ions : Certain nitro-3-carboxamide coumarin derivatives have been proposed as fluorescent probes for metal ions like Cu(II), indicating potential applications in analytical chemistry (Bekhradnia et al., 2016).
Anticholinesterase Activity in Neuroscience : Research on N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides demonstrates significant activity toward Acetylcholinesterase (AChE), indicating potential applications in treating neurological disorders like Alzheimer's disease (Ghanei-Nasab et al., 2016).
Eco-Friendly Synthesis for Pharmaceuticals : The synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides using eco-friendly approaches has been reported, highlighting their potential in green chemistry applications (Proença & Costa, 2008).
Hydroxyl Radical Detection : N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide has been used as a fluorescent hydroxyl radical indicator, suggesting applications in studying oxidative stress and radiation biology (Singh et al., 2008).
Metallo-β-Lactamases Substrate for Antibiotic Resistance Study : A coumarin-based compound has been used to study metallo-β-lactamases, enzymes that confer antibiotic resistance, indicating its potential in combating antibiotic-resistant bacteria (Zhang et al., 2013).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKITOYXMXGFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B420436.png)
![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B420438.png)

![2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B420443.png)
![2-{[4-(Dimethylamino)benzylidene]amino}benzamide](/img/structure/B420444.png)

![2-methyl-N-{2,2,2-trichloro-1-[({3-nitro-5-methoxyanilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B420447.png)

![4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420453.png)

![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420456.png)
![4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420457.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B420458.png)
![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B420459.png)